molecular formula C14H19N3O B8110240 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8110240
M. Wt: 245.32 g/mol
InChI Key: SLAURHMSVVYALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a pyridin-4-ylmethyl group at the 1-position. The spirocyclic architecture confers conformational rigidity, which can enhance binding specificity to biological targets.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-1-4-14(5-9-16-10-6-14)17(13)11-12-2-7-15-8-3-12/h2-3,7-8,16H,1,4-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAURHMSVVYALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is a heterocyclic compound characterized by its unique spiro structure and the presence of a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular formula for this compound is C14H19N3OC_{14}H_{19}N_{3}O, and it features a spirocyclic structure that contributes to its biological activity. The compound's synthesis often involves reactions between pyridine derivatives and diazaspiro compounds under controlled conditions, typically utilizing Lewis acid catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with inflammation . Inhibiting RIPK1 has therapeutic implications in various inflammatory diseases.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the spiro structure can enhance the compound's efficacy against bacterial strains .

Anticancer Activity

The spirocyclic structure of this compound has been linked to its anticancer properties. In vitro studies demonstrated that derivatives of diazaspiro compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

Additionally, there is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's . This dual inhibition could lead to enhanced cholinergic transmission and improved cognitive function.

Study on RIPK1 Inhibition

A study focused on the structural optimization of diazaspiro derivatives identified potent RIPK1 inhibitors among them. One compound exhibited an IC50 value indicating significant inhibition of RIPK1 activity, demonstrating the therapeutic potential of these compounds in treating inflammatory diseases .

Anticancer Efficacy

In a comparative study evaluating the cytotoxicity of various spirocyclic compounds against FaDu hypopharyngeal tumor cells, this compound showed enhanced potency compared to standard chemotherapeutics like bleomycin .

Data Table: Biological Activities Overview

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of AChE and BuChE
RIPK1 InhibitionBlockade of necroptosis pathway

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Key Properties Reference
1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one Pyridin-4-ylmethyl C₁₄H₁₈N₃O Aromatic, moderate polarity due to pyridine; potential for π-π stacking
1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one Pyridin-3-ylmethyl C₁₄H₁₈N₃O Pyridine N-atom at position 3 may alter hydrogen-bonding interactions
1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one Cyclopropylmethyl C₁₂H₂₀N₂O Increased lipophilicity; cyclopropane enhances metabolic stability
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one 3-Fluorophenyl, 7-methyl C₁₇H₂₀FN₃O Fluorine introduces electronegativity; methyl group may sterically hinder binding

Key Observations :

  • Pyridinyl vs.
  • Positional Isomerism: Substitution at pyridin-4-yl (para) vs.
  • Halogen Effects : Fluorine in 3-fluorophenyl analogs enhances electronegativity, improving binding to electron-deficient pockets in enzymes like kinases .

Key Observations :

  • Kinase Inhibition : Bulky substituents (e.g., benzothiazole in ) or phosphoryl groups () enhance kinase inhibitory activity by occupying hydrophobic pockets or mimicking ATP-binding motifs .
  • Anticancer Potential: Compounds with halogenated aryl groups (e.g., 3-fluorophenyl) or sp³-hybridized substituents (e.g., cyclopropylmethyl) show promise in targeting resistant cancer phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.